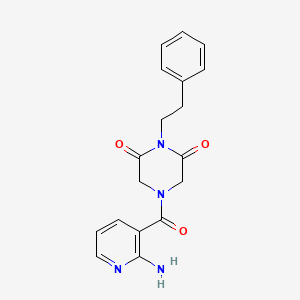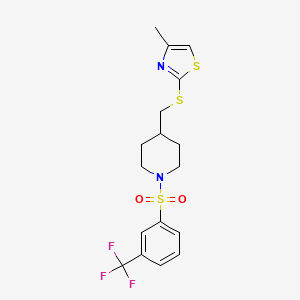
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound featuring a thiazole ring substituted with a methyl group and a piperidine ring attached to a trifluoromethylphenylsulfonyl group
Mechanism of Action
Target of Action
Similar compounds have been found to act as peroxisome proliferator-activated receptor agonists .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target receptors and induce a conformational change, leading to the activation or inhibition of the receptor’s function .
Biochemical Pathways
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as a peroxisome proliferator-activated receptor agonist, it could potentially regulate gene expression, leading to changes in cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under acidic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable electrophile.
Introduction of the Trifluoromethylphenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using a trifluoromethylphenylsulfonyl chloride in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled by coupling the thiazole and piperidine intermediates through a thioether linkage, typically using a thiol and an alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts and optimized reaction conditions to increase efficiency and reduce costs.
Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic ring and the piperidine nitrogen can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases or acids to facilitate the reaction.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Sulfides: From reduction reactions.
Substituted Derivatives: From various substitution reactions, leading to a range of functionalized products.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored for its potential therapeutic effects, particularly in targeting diseases involving the central nervous system or inflammatory pathways.
Industry
Material Science:
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(((1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)methyl)thio)thiazole: shares similarities with other thiazole derivatives and piperidine-based compounds.
Trifluoromethylphenylsulfonyl Derivatives: Compounds with similar sulfonyl groups exhibit comparable chemical reactivity and biological activity.
Uniqueness
Functional Group Combination: The unique combination of a thiazole ring, piperidine ring, and trifluoromethylphenylsulfonyl group sets it apart from other compounds.
Biological Activity: Its specific interactions with biological targets may offer distinct therapeutic advantages over similar compounds.
Properties
IUPAC Name |
4-methyl-2-[[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O2S3/c1-12-10-25-16(21-12)26-11-13-5-7-22(8-6-13)27(23,24)15-4-2-3-14(9-15)17(18,19)20/h2-4,9-10,13H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHOKHFUAWPXTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[(4-Bromophenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2941550.png)
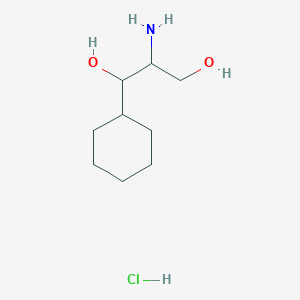
![N-[2-(cyclohex-1-en-1-yl)ethyl]-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide](/img/structure/B2941556.png)
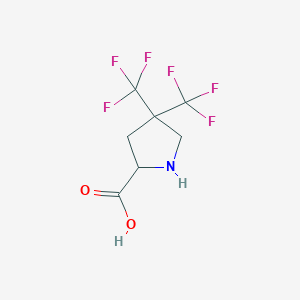
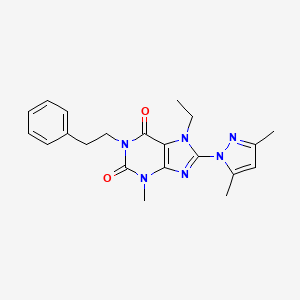
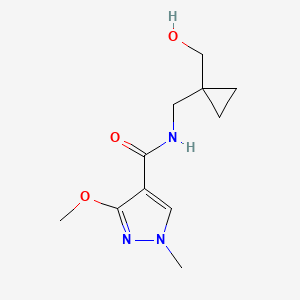
![1-methyl-3-octyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2941563.png)

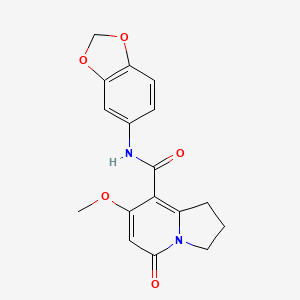

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2-methoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2941569.png)
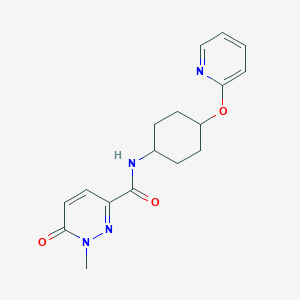
![2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B2941571.png)
